N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide
Description
N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide: is a complex organic compound featuring a bicyclic structure.
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c20-14(18-11-15-3-1-13(9-15)2-4-15)19-8-6-16(12-19)5-7-17-10-16/h13,17H,1-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMYPMFPPIKHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CNC(=O)N3CCC4(C3)CCNC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-bicyclo[221]heptanylmethyl)-2,7-diazaspiro[44]nonane-2-carboxamide typically involves multi-step organic reactionsThis process often involves the use of specific reagents and catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the scaling up of the synthesis process using industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide is studied for its interactions with various biological targets, including enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential as a selective antagonist for chemokine receptors, which are involved in inflammatory responses and cancer metastasis. This makes it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can inhibit their activity, thereby modulating biological processes like inflammation and cancer cell migration . The pathways involved in these effects include the inhibition of signal transduction pathways that are activated by chemokines .
Comparison with Similar Compounds
N,N′-diarylsquaramide: Another compound with a bicyclic structure that acts as a selective antagonist for chemokine receptors.
AZD5069: A CXCR2 selective antagonist currently in clinical trials for cancer treatment.
Danirixin: Another CXCR2 antagonist used in clinical trials for inflammatory diseases.
Uniqueness: N-(1-bicyclo[2.2.1]heptanylmethyl)-2,7-diazaspiro[4.4]nonane-2-carboxamide is unique due to its specific bicyclic structure, which provides high selectivity and potency as a chemokine receptor antagonist. This structural uniqueness contributes to its stability and efficacy in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
